Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trihexyltetradecylphosphonium tris(pentafluoroethyl)trifluorophosphate (TTFP) is a phosphonium-based ionic liquid (IL) that has been studied extensively in the past few decades due to its unique properties and potential applications. TTFP is a non-toxic, non-flammable, and non-volatile IL with a low vapor pressure and a high thermal stability. It is also an excellent solvent for a wide range of organic and inorganic compounds, making it a promising material for a variety of applications.

Applications De Recherche Scientifique

Catalyst in Organic Syntheses

Difluorotris(pentafluorethyl)phosphorane, a related compound, is known to be an active catalyst of various organic syntheses . It’s plausible that Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate could have similar applications.

Source of Various Salts

The related compound, tris(pentafluoroethyl)trifluorophosphoric acid H [(C 2 F 5) 3 PF 3] (HFAP), is a source of various salts used in ionic liquids, electrolytes, lubricants and membrane modifiers .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate involves the reaction of Trihexyltetradecylphosphonium bromide with silver trifluoromethanesulfonate followed by the addition of pentafluoroethyl trifluoromethanesulfonate. The final product is purified using column chromatography.", "Starting Materials": ["Trihexyltetradecylphosphonium bromide", "Silver trifluoromethanesulfonate", "Pentafluoroethyl trifluoromethanesulfonate"], "Reaction": ["Step 1: Add Trihexyltetradecylphosphonium bromide to a reaction flask", "Step 2: Add a catalytic amount of silver trifluoromethanesulfonate to the reaction flask", "Step 3: Heat the reaction mixture to 80-100°C and stir for several hours", "Step 4: Allow the reaction mixture to cool to room temperature", "Step 5: Add pentafluoroethyl trifluoromethanesulfonate to the reaction mixture", "Step 6: Heat the reaction mixture to 80-100°C and stir for several hours", "Step 7: Allow the reaction mixture to cool to room temperature", "Step 8: Purify the final product using column chromatography"] } | |

Numéro CAS |

639092-18-5 |

Nom du produit |

Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate |

Formule moléculaire |

C₃₈H₆₈F₁₈P₂ |

Poids moléculaire |

928.87 |

Synonymes |

Trihexyltetradecylphosphonium Trifluorotris(pentafluoroethyl)phosphate(1-) Trihexyl(tetradecyl)phosphonium Trifluorotris(pentafluoroethyl)phosphate_x000B_Trihexyl(tridecyl)phosphonium Tris(pentafluoroethyl)trifluorophosphate |

Origine du produit |

United States |

Q & A

Q1: What makes Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate suitable for electrochemical studies?

A1: Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate ([P14,6,6,6][FAP]) possesses several characteristics that make it a suitable solvent for electrochemical studies [, ]:

Q2: How is Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate used to investigate electron transfer processes?

A2: Researchers have utilized [P14,6,6,6][FAP] as a solvent to study electron transfer kinetics using electrochemical techniques like cyclic voltammetry [, ]. By dissolving electroactive species, such as nitro compounds, in [P14,6,6,6][FAP], researchers can investigate the transfer of electrons during reduction reactions. These studies provide valuable insights into:

- Theoretical Modeling: Experimental data obtained using [P14,6,6,6][FAP] can be compared with theoretical models like Butler-Volmer and Marcus-Hush theories to refine our understanding of electron transfer phenomena [, ].

Q3: What insights were gained by studying the reduction of nitro compounds in Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate?

A3: Investigating the reduction of nitro compounds (2-nitrotoluene, nitrocyclopentane, and 1-nitrobutane) in [P14,6,6,6][FAP] revealed important information about the influence of molecular structure on electron transfer processes [, ]:

- Asymmetric Marcus-Hush Theory: Researchers successfully applied the Asymmetric Marcus-Hush theory to model the voltammetric data obtained in [P14,6,6,6][FAP], providing insights into the differences in force constants between reactants and products during electron transfer [].

- Solvent-Dependent Behavior: Comparing the reduction of 2-nitrotoluene in [P14,6,6,6][FAP] and another ionic liquid, 1-ethyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]imide ([Emim][NTf2]), highlighted how solvent properties can influence the measured electron transfer parameters [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

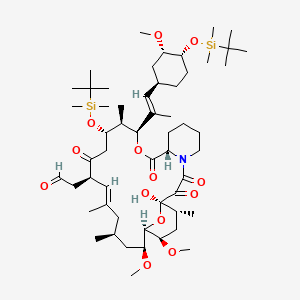

![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)

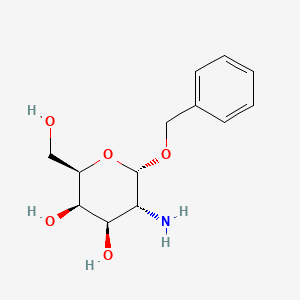

![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)